molecular formula C13H12O3 B2574887 Methyl (2S)-2-hydroxy-2-naphthalen-2-ylacetate CAS No. 917254-20-7

Methyl (2S)-2-hydroxy-2-naphthalen-2-ylacetate

Cat. No.: B2574887
CAS No.: 917254-20-7
M. Wt: 216.236
InChI Key: FYYNCCJQFYAANR-LBPRGKRZSA-N
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Description

Methyl (2S)-2-hydroxy-2-naphthalen-2-ylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-hydroxy-2-naphthalen-2-ylacetate typically involves the esterification of (2S)-2-hydroxy-2-naphthalen-2-ylacetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-hydroxy-2-naphthalen-2-ylacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of (2S)-2-oxo-2-naphthalen-2-ylacetate.

    Reduction: Formation of (2S)-2-hydroxy-2-naphthalen-2-ylmethanol.

    Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

Methyl (2S)-2-hydroxy-2-naphthalen-2-ylacetate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (2S)-2-hydroxy-2-naphthalen-2-ylacetate exerts its effects depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The exact pathways involved can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-hydroxy-2-phenylacetate: Similar structure but with a phenyl ring instead of a naphthalene ring.

    Ethyl (2S)-2-hydroxy-2-naphthalen-2-ylacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl (2S)-2-hydroxy-2-naphthalen-2-ylacetate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to compounds with simpler aromatic rings

Properties

IUPAC Name

methyl (2S)-2-hydroxy-2-naphthalen-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-13(15)12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12,14H,1H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYNCCJQFYAANR-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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